

Spectroscopic and Structural Analysis of 3-(Oxan-4-yl)aniline: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: 3-(Oxan-4-yl)aniline

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This guide provides a comparative overview of the spectroscopic analysis and structural confirmation of **3-(Oxan-4-yl)aniline**. Due to the limited availability of published experimental data for this specific compound, this guide presents predicted spectroscopic values alongside experimental data for structurally related aniline derivatives. This approach offers a valuable reference for researchers working with similar chemical entities, aiding in the identification and characterization of novel compounds.

Comparative Spectroscopic Data

The structural confirmation of an organic molecule like **3-(Oxan-4-yl)aniline** relies on a combination of spectroscopic techniques. The table below summarizes the key predicted data for **3-(Oxan-4-yl)aniline** and compares it with experimental data from other aniline derivatives.

Spectroscopic Technique	3-(Oxan-4-yl)aniline (Predicted/Typical)	N-benzylaniline (Experimental)[1]	N-benzyl-3-fluoroaniline (Experimental)[1]
¹ H NMR (ppm, CDCl ₃)	~7.0-7.2 (m, Ar-H), ~6.6-6.8 (m, Ar-H), ~3.9-4.1 (m, O-CH ₂), ~3.4-3.6 (m, O-CH ₂), ~2.5-2.7 (m, Ar-CH), ~1.7-1.9 (m, CH ₂)	7.45 (dt, J = 15.0, 7.4 Hz, 4H), 7.38 (d, J = 6.8 Hz, 1H), 7.30 – 7.24 (m, 2H), 6.82 (td, J = 7.3, 0.6 Hz, 1H), 6.73 (d, J = 8.5 Hz, 2H), 4.41 (s, 2H), 4.10 (s, 1H)	81.4 mg); ¹ H NMR (500 MHz, CDCl ₃) δ 7.45 (dt, J = 15.0, 7.4 Hz, 4H), 7.38 (d, J = 6.8 Hz, 1H), 7.30 – 7.24 (m, 2H), 6.82 (td, J = 7.3, 0.6 Hz, 1H), 6.73 (d, J = 8.5 Hz, 2H), 4.41 (s, 2H), 4.10 (s, 1H)
¹³ C NMR (ppm, CDCl ₃)	~147 (Ar-C-N), ~129 (Ar-CH), ~118 (Ar-CH), ~115 (Ar-CH), ~68 (O-CH ₂), ~42 (Ar-CH), ~34 (CH ₂)	148.2, 139.5, 129.4, 128.7, 127.6, 127.3, 117.6, 112.9, 48.4	147.8, 136.7, 133.2, 129.6, 129.3, 129.0, 128.4, 127.0, 117.8, 113.0, 45.9
IR (cm ⁻¹)	~3450-3350 (N-H stretch), ~3100-3000 (Ar C-H stretch), ~2950-2850 (Aliphatic C-H stretch), ~1620 (N-H bend), ~1600, 1500 (Ar C=C stretch), ~1100 (C-O stretch)	Not explicitly detailed for this specific compound in the provided results, but typical aniline spectra show characteristic N-H, C-H, and C=C stretching and bending vibrations.[2] [3]	Not explicitly detailed for this specific compound in the provided results, but would show similar characteristic peaks with potential shifts due to the fluorine substituent.
Mass Spec. (m/z)	[M+H] ⁺ : 178.12265 (Predicted)[4]	[M] ⁺ : 183.25	[M] ⁺ : 201.24

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the characterization of aniline derivatives. These protocols are based on standard laboratory

practices.^{[1][5]}

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
- **Instrumentation:** Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.
- **¹H NMR Acquisition:**
 - Set the spectral width to an appropriate range (e.g., -2 to 12 ppm).
 - Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
 - The relaxation delay should be set to an appropriate value (e.g., 1-5 seconds).
- **¹³C NMR Acquisition:**
 - Set the spectral width to an appropriate range (e.g., 0 to 200 ppm).
 - A larger number of scans is typically required (e.g., 1024 or more).
 - Proton decoupling is used to simplify the spectrum.
- **Data Processing:** Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy

- **Sample Preparation:**
 - **KBr Pellet:** Mix a small amount of the solid sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a thin, transparent disk using a hydraulic press.

- Thin Film: For liquid samples, a drop can be placed between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Record the spectrum using an FTIR spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment or the pure KBr pellet.
 - Collect the sample spectrum over a typical range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final infrared spectrum of the compound.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
- Data Acquisition:
 - Introduce the sample solution into the ion source, typically via direct infusion or coupled with a liquid chromatography system.
 - Acquire the mass spectrum in positive or negative ion mode, depending on the analyte's properties.
 - Scan a mass range appropriate for the expected molecular weight of the compound.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$, $[\text{M}+\text{H}]^+$, or $[\text{M}-\text{H}]^-$) to determine the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information.

Workflow for Spectroscopic Analysis and Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a novel organic compound like **3-(Oxan-4-yl)aniline**.

Caption: Workflow for the synthesis, purification, and structural elucidation of an organic compound.

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